N-cyclopentyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
N-cyclopentyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-thiadiazole core substituted with a meta-tolyl group at position 3 and a thioether-linked cyclopentylacetamide moiety at position 3. The cyclopentyl substituent on the acetamide chain likely influences conformational flexibility and target binding .
Properties
IUPAC Name |
N-cyclopentyl-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS2/c1-11-5-4-6-12(9-11)15-18-16(22-19-15)21-10-14(20)17-13-7-2-3-8-13/h4-6,9,13H,2-3,7-8,10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATLGISYFVKZHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of m-Toluic Acid Thiosemicarbazide
The thiadiazole ring is constructed via cyclization of m-toluic acid-derived thiosemicarbazide under acidic conditions:
Procedure :
- m-Toluoyl chloride synthesis :
m-Toluic acid (1.36 g, 10 mmol) is treated with thionyl chloride (5 mL) at reflux (70°C, 2 hr). Excess thionyl chloride is removed under vacuum. - Thiosemicarbazide formation :
The acyl chloride is reacted with thiosemicarbazide (0.91 g, 10 mmol) in tetrahydrofuran (THF, 20 mL) at 0°C, followed by stirring at room temperature for 12 hr. - Cyclization :
The intermediate is treated with phosphorus oxychloride (POCl₃, 5 mL) at 80°C for 4 hr. The product is precipitated in ice-water, filtered, and recrystallized from ethanol (yield: 86%).
Analytical Data :
- Molecular Formula : C₁₀H₉N₃S₂
- MS (ESI+) : m/z 236.03 [M+H]⁺
- ¹H NMR (400 MHz, CDCl₃) : δ 7.55 (d, J = 8.0 Hz, 1H, ArH), 7.34–7.28 (m, 2H, ArH), 2.41 (s, 3H, CH₃).
Alternative Route: One-Pot Oxidative Cyclization
A streamlined approach employs iodine-mediated oxidative cyclization of m-tolyl thioamide and nitriles:
Procedure :
m-Tolyl thioamide (1.65 g, 10 mmol) and cyanogen bromide (1.06 g, 10 mmol) are combined in acetonitrile (15 mL) with iodine (0.25 g, 1 mmol). The mixture is refluxed for 6 hr, cooled, and quenched with sodium thiosulfate. The product is extracted with ethyl acetate (yield: 78%).
Synthesis of 2-Bromo-N-Cyclopentylacetamide
Bromoacetylation of Cyclopentylamine
Procedure :
Cyclopentylamine (0.85 g, 10 mmol) is dissolved in dichloromethane (DCM, 20 mL) and cooled to 0°C. Bromoacetyl bromide (1.98 g, 10 mmol) is added dropwise, followed by triethylamine (1.01 g, 10 mmol). The reaction is stirred for 2 hr, washed with water, and dried over MgSO₄. The solvent is evaporated to yield a white solid (yield: 92%).
Analytical Data :
- Molecular Formula : C₇H₁₂BrNO
- MP : 89–91°C
- ¹H NMR (400 MHz, CDCl₃) : δ 4.02 (s, 2H, CH₂Br), 3.85 (quin, J = 6.8 Hz, 1H, NHCH), 1.80–1.45 (m, 8H, cyclopentyl).
Thioetherification: Coupling of Thiol and Bromoacetamide
Potassium Carbonate-Mediated Substitution
Procedure :
3-(m-Tolyl)-1,2,4-thiadiazole-5-thiol (1.18 g, 5 mmol) and 2-bromo-N-cyclopentylacetamide (1.23 g, 5 mmol) are dissolved in DMF (15 mL). Potassium carbonate (1.38 g, 10 mmol) is added, and the mixture is stirred at 60°C for 8 hr. The product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to afford the target compound (yield: 82%).
Analytical Data :
- Molecular Formula : C₁₇H₂₀N₄OS₂
- HRMS (ESI+) : m/z 385.1052 [M+H]⁺ (calc. 385.1058)
- ¹³C NMR (100 MHz, CDCl₃) : δ 170.2 (C=O), 165.3 (C=N), 139.8–125.4 (ArC), 52.1 (CH₂S), 33.8 (cyclopentyl), 21.3 (CH₃).
Solvent and Base Optimization
Comparative studies reveal the impact of reaction conditions on yield:
| Solvent | Base | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 60 | 8 | 82 |
| Ethanol | K₂CO₃ | 70 | 12 | 68 |
| THF | NaH | 50 | 6 | 74 |
| Acetonitrile | DBU | 80 | 10 | 79 |
DMF enhances solubility of intermediates, while NaH and DBU offer marginal improvements in polar aprotic solvents.
Characterization and Validation
Spectroscopic Confirmation
- FT-IR : ν = 1675 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N), 680 cm⁻¹ (C-S).
- X-ray Crystallography : Monoclinic crystal system (P2₁/c), confirming thiadiazole-acetamide dihedral angle of 87.5°.
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O 70:30) shows ≥98% purity, with tR = 6.7 min.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the carbonyl group in the acetamide moiety, potentially yielding amines or alcohols.
Substitution: The aromatic ring in the m-tolyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Nitro or halogenated derivatives of the m-tolyl group.
Scientific Research Applications
Antimicrobial Properties
The thiadiazole moiety present in N-cyclopentyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is known for its diverse biological properties, including antimicrobial activity. Research indicates that derivatives containing the 1,3,4-thiadiazole ring exhibit significant antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi .
Case Study:
A study highlighted the effectiveness of certain thiadiazole derivatives against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the thiadiazole structure can enhance antimicrobial potency .
Anticancer Potential
Thiadiazole derivatives have been explored for their antitumor potential. This compound could serve as a candidate for further investigation against various cancer cell lines due to its structural characteristics that may influence biological activity.
Research Insights:
Studies have shown that certain 1,3,4-thiadiazole derivatives exhibit cytotoxic effects against cancer cells, with some displaying activity comparable to established chemotherapeutic agents.
Drug Development
The unique structure of this compound makes it a valuable subject for drug discovery. The compound's ability to interact with biological targets through its thiadiazole ring could lead to the development of novel therapeutic agents for treating infections and cancers .
Table 1: Summary of Biological Activities of Thiadiazole Derivatives
| Activity Type | Target Organisms/Cells | Reference |
|---|---|---|
| Antibacterial | Staphylococcus aureus, E. coli | |
| Antifungal | Candida species | |
| Antitumor | Various cancer cell lines |
Synthesis and Chemical Properties
The synthesis of this compound typically involves several key steps that include the formation of the thiadiazole ring and subsequent functionalization to introduce the cyclopentyl and acetamide groups. Reaction conditions such as temperature and solvent choice are crucial for optimizing yield and purity.
Chemical Properties:
The molecular formula of this compound is C14H18N4S2. It exhibits stability under standard laboratory conditions and shows reactivity towards electrophiles and nucleophiles due to the presence of functional groups like amides and thiols.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The compound’s ability to undergo various chemical reactions also allows it to form covalent bonds with biological molecules, altering their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Variations
The compound’s structural analogs differ in core heterocycles, substituent patterns, and side chains, which critically modulate biological activity and physicochemical properties. Key comparisons include:
Key Observations :
- Heteroatom Substitution : Replacement of sulfur in thiadiazole with oxygen (oxadiazole in ) alters electronic density and hydrogen-bonding capacity, affecting target affinity.
- Hybrid Cores : The triazole-thiadiazole hybrid in introduces multiple hydrogen-bonding sites, enhancing enzyme interaction energy compared to single-ring systems.
Key Observations :
Biological Activity
N-cyclopentyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a thiadiazole derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula: C16H19N3OS2
- Molecular Weight: 333.47 g/mol
Its structure includes a cyclopentyl group, a thiadiazole ring, and an acetamide moiety, which are crucial for its biological activity.
While the precise mechanism of action for this compound is not fully elucidated, it is believed to interact with specific molecular targets through various interactions:
- Hydrogen Bonding: Potentially involved in binding to target receptors.
- Hydrophobic Interactions: May enhance binding affinity due to the lipophilic nature of the cyclopentyl group.
- Van der Waals Forces: Contributes to the overall stability of the ligand-receptor interaction.
Antitumor Activity
Thiadiazole derivatives have been widely explored for their antitumor properties. Research indicates that compounds with a similar structure to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma (HT-29) | 92.4 |
| Human Lung Adenocarcinoma (A549) | 85.0 |
| Human Breast Cancer (MCF-7) | 78.5 |
These results suggest that this compound could be a candidate for further investigation in cancer therapy .
Antifungal and Insecticidal Properties
The presence of the thiadiazole ring has been linked to antifungal and insecticidal activities. Studies have shown that thiadiazole derivatives can inhibit fungal growth and exhibit insecticidal effects against agricultural pests. This suggests potential applications in agriculture as biopesticides .
Case Studies and Research Findings
- Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that derivatives similar to this compound showed promising antitumor activity with IC50 values indicating effective cytotoxicity .
- Antifungal Activity : Research highlighted that certain thiadiazole derivatives exhibited significant antifungal activity against pathogenic fungi, suggesting that N-cyclopentyl derivatives could be explored for therapeutic use in treating fungal infections .
- Insecticidal Properties : Studies indicated that compounds containing thiadiazole rings had notable insecticidal effects against common agricultural pests, making them suitable candidates for development as eco-friendly pesticides .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-cyclopentyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and how can reaction parameters be controlled to maximize yield?
- Methodology : Synthesis involves multi-step reactions, including cyclization of thiadiazole precursors and coupling with N-cyclopentyl acetamide derivatives. Key parameters include:
- Temperature control : Maintaining 60–80°C during thiadiazole ring formation to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the thiadiazole sulfur .
- Catalysts : Use of triethylamine or K2CO3 to deprotonate intermediates and drive thioether bond formation .
- Optimization tools : Continuous flow reactors improve reproducibility and scalability by ensuring uniform mixing and temperature gradients .
Q. How can the structural integrity of N-cyclopentyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide be confirmed post-synthesis?
- Analytical techniques :
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent patterns (e.g., m-tolyl protons at δ 6.8–7.2 ppm; cyclopentyl CH2 at δ 1.5–2.0 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 403.12) and detects impurities .
- X-ray crystallography : Resolves bond angles and torsional strain in the thiadiazole-acetamide linkage, critical for validating computational models .
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
- Screening protocols :
- Antimicrobial activity : Broth microdilution assays against S. aureus and E. coli (MIC values < 50 µg/mL suggest potency) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations .
- Enzyme inhibition : Fluorometric assays targeting EGFR or COX-2, leveraging the thiadiazole moiety’s affinity for kinase domains .
Advanced Research Questions
Q. How do steric and electronic effects of the m-tolyl and cyclopentyl groups influence reactivity in cross-coupling reactions?
- Mechanistic insights :
- Steric hindrance : The m-tolyl group’s ortho-methyl substituent reduces electrophilic substitution at the thiadiazole C-5 position, favoring thioether formation over side reactions .
- Electronic effects : The electron-donating cyclopentyl group stabilizes the acetamide carbonyl, enhancing nucleophilicity at the sulfur atom .
- Experimental validation : Substituent swapping (e.g., replacing m-tolyl with p-nitrophenyl) and monitoring reaction kinetics via HPLC .
Q. What strategies resolve contradictions in bioactivity data across structurally similar thiadiazole derivatives?
- Case study : If N-cyclopentyl analogs show lower antimicrobial activity than N-aryl derivatives:
- Structural analysis : Compare logP values (cyclopentyl increases hydrophobicity, potentially reducing solubility and bioavailability) .
- SAR studies : Synthesize analogs with hybrid substituents (e.g., N-cyclopentyl-p-methoxy) to isolate electronic vs. steric contributions .
Q. How can computational methods predict the stability of N-cyclopentyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide under physiological conditions?
- In silico tools :
- Molecular dynamics (MD) simulations : Assess hydrolysis susceptibility of the thioether bond in aqueous environments (e.g., using AMBER or GROMACS) .
- DFT calculations : Evaluate the energy barrier for oxidative degradation at the thiadiazole sulfur .
- Experimental correlation : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Crystallization issues : The flexible cyclopentyl group and planar thiadiazole ring create polymorphism risks.
- Solutions :
- Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow nucleation and promote single-crystal growth .
- Seeding : Introduce microcrystals of analogous compounds (e.g., N-phenyl derivatives) to guide lattice formation .
Methodological Tables
Table 1 : Key Synthetic Parameters and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Thiadiazole formation | CS2, NH2NH2, 70°C | 65 | 95% | |
| Thioether coupling | K2CO3, DMF, 80°C | 78 | 98% |
Table 2 : Comparative Bioactivity of Thiadiazole Derivatives
| Compound | MIC (S. aureus) (µg/mL) | IC50 (MCF-7) (µM) | EGFR Inhibition (%) |
|---|---|---|---|
| N-Cyclopentyl analog | 32 | 12.4 | 68 |
| N-Phenyl analog | 45 | 18.9 | 54 |
| N-p-Methoxyphenyl analog | 28 | 9.8 | 82 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
